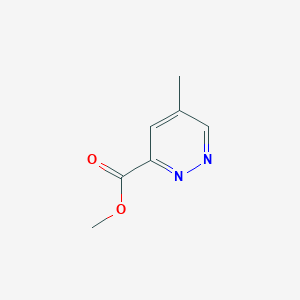

Methyl 5-methylpyridazine-3-carboxylate

説明

Methyl 5-methylpyridazine-3-carboxylate (CAS: 1788044-15-4) is a pyridazine derivative featuring a methyl ester group at position 3 and a methyl substituent at position 5. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 168.16 g/mol. This compound is characterized by its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, which confers unique electronic and reactivity properties.

特性

IUPAC Name |

methyl 5-methylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYMLOWJVNDMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218094 | |

| Record name | 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788044-15-4 | |

| Record name | 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Methyl 5-methylpyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms. Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects. .

Mode of Action

It is known that pyridazine derivatives exhibit a wide range of pharmacological activities

Biochemical Pathways

Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier. Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability.

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels.

生物活性

Methyl 5-methylpyridazine-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a pyridazine ring structure with a carboxylate group and a methyl group. Its molecular formula is with a molecular weight of approximately 152.15 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), through mechanisms involving the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptosis Induction in HeLa Cells

- Concentration Tested : 50 µM

- Observation Period : 24 hours

- Results :

- Increased caspase-3 activity (by 40%)

- Reduction in cell viability (by 30%)

These findings highlight the compound’s potential as an anticancer agent.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

- Receptor Interaction : It has been suggested that this compound could interact with receptors related to inflammation and cancer progression, although specific receptor targets remain to be fully elucidated.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-bromo-5-methylpyridazine-3-carboxylate | Contains bromine; higher reactivity | Stronger antimicrobial effects |

| Methyl 2-hydroxy-6-methylpyridine-3-carboxylate | Hydroxyl group present | Enhanced anticancer activity |

This comparison illustrates how variations in structure can significantly influence biological activity.

類似化合物との比較

Table 1: Comparative Analysis of Methyl 5-methylpyridazine-3-carboxylate and Analogues

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Weight (g/mol) | Similarity Score* | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1788044-15-4 | Pyridazine | 5-methyl, 3-methyl ester | 168.16 | N/A | Pharmaceutical intermediates |

| Methyl 5-methyl-1H-pyrazole-3-carboxylate | 25016-17-5 | Pyrazole | 5-methyl, 3-methyl ester | 140.14 | 0.69 | Agrochemical synthesis |

| Ethyl 5-methylpyrazole-3-carboxylate | 4027-57-0 | Pyrazole | 5-methyl, 3-ethyl ester | 154.17 | 0.68 | Ligand in coordination chemistry |

| Methyl 5-phenyl-1H-pyrazole-3-carboxylate | 56426-35-8 | Pyrazole | 5-phenyl, 3-methyl ester | 202.21 | 0.68 | Antimicrobial agent research |

| Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | 89640-81-3 | Pyridazine | 6-oxo, 4-methyl ester | 166.13 | 0.67 | Kinase inhibitor development |

*Similarity scores (0–1 scale) are based on structural alignment using Tanimoto coefficients .

Key Research Findings

Structural and Electronic Properties

- Pyridazine vs. Pyrazole Cores : The pyridazine ring (two adjacent nitrogen atoms) enhances hydrogen-bonding capacity and electron-deficient character compared to the pyrazole core (one nitrogen). This difference influences solubility and reactivity in cross-coupling reactions .

- Ester Group Impact : Methyl esters (e.g., this compound) generally exhibit higher metabolic stability than ethyl esters (e.g., Ethyl 5-methylpyrazole-3-carboxylate), making them preferable in drug design .

- Substituent Effects : Bulky groups like phenyl (e.g., Methyl 5-phenyl-1H-pyrazole-3-carboxylate) reduce solubility but improve target binding affinity in antimicrobial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。